Cas no 91659-29-9 (Benzoic acid, 2,6-dibromo-3-hydroxy-)

Benzoic acid, 2,6-dibromo-3-hydroxy-, is a brominated aromatic compound featuring both hydroxyl and carboxyl functional groups. Its distinct structure lends it utility as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of bromine atoms enhances its reactivity in electrophilic substitution and coupling reactions, while the hydroxyl group offers additional derivatization potential. This compound is valued for its role in constructing complex molecular frameworks due to its stability and selective reactivity under controlled conditions. Proper handling is required due to potential hazards associated with brominated compounds.
Benzoic acid, 2,6-dibromo-3-hydroxy- structure
91659-29-9 structure
Product Name:Benzoic acid, 2,6-dibromo-3-hydroxy-
CAS No:91659-29-9
MF:C7H4Br2O3
MW:295.912860870361
CID:4315097
Update Time:2025-05-20

Benzoic acid, 2,6-dibromo-3-hydroxy- Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid, 2,6-dibromo-3-hydroxy-
    • 2,6-dibromo-5-hydroxybenzoic acid
    • Inchi: 1S/C7H4Br2O3/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2,10H,(H,11,12)
    • InChI Key: QBUFSBLUXYKOOZ-UHFFFAOYSA-N
    • SMILES: C(O)(=O)C1=C(Br)C=CC(O)=C1Br

Benzoic acid, 2,6-dibromo-3-hydroxy- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A019150999-250mg
2,6-Dibromo-5-hydroxybenzoic acid
91659-29-9 95%
250mg
$398.00 2023-08-31
Alichem
A019150999-1g
2,6-Dibromo-5-hydroxybenzoic acid
91659-29-9 95%
1g
$980.00 2023-08-31

Additional information on Benzoic acid, 2,6-dibromo-3-hydroxy-

Benzoic Acid, 2,6-Dibromo-3-Hydroxy: A Comprehensive Overview

Benzoic acid, 2,6-dibromo-3-hydroxy, also known by its CAS number 91659-29-9, is a chemically synthesized compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which includes a benzoic acid backbone with bromine atoms at the 2 and 6 positions and a hydroxyl group at the 3 position. The combination of these functional groups imparts distinctive chemical and physical properties to the molecule, making it a subject of interest for researchers and industry professionals alike.

The synthesis of benzoic acid, 2,6-dibromo-3-hydroxy typically involves multi-step chemical reactions, often starting from bromobenzene derivatives or other aromatic compounds. The introduction of hydroxyl and bromine groups requires precise control over reaction conditions to ensure high purity and yield. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly syntheses of this compound, aligning with global sustainability goals.

In terms of physical properties, benzoic acid, 2,6-dibromo-3-hydroxy exhibits a melting point of approximately 180°C and is sparingly soluble in water but readily dissolves in organic solvents such as dichloromethane and ethyl acetate. These characteristics make it suitable for various applications in organic synthesis, particularly as an intermediate in the production of pharmaceuticals and agrochemicals.

Recent studies have explored the potential of benzoic acid, 2,6-dibromo-3-hydroxy in drug discovery. Researchers have found that this compound demonstrates moderate inhibitory activity against certain enzymes associated with neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These findings suggest that it could serve as a lead compound for developing new therapeutic agents targeting Alzheimer's disease and related conditions.

Beyond its role in pharmaceuticals, benzoic acid, 2,6-dibromo-3-hydroxy has also been investigated for its applications in materials science. Its bromine atoms confer it with UV-absorbing properties, making it a candidate for use in advanced coatings and polymers designed to protect against UV radiation. Additionally, the hydroxyl group enables this compound to participate in hydrogen bonding networks, which can enhance the mechanical properties of materials.

The environmental impact of benzoic acid, 2,6-dibromo-3-hydroxy has also been a topic of recent research. Studies have shown that this compound undergoes biodegradation under aerobic conditions but may persist in anaerobic environments. Efforts are underway to develop eco-friendly methods for its disposal and recycling to minimize its ecological footprint.

In conclusion, benzoic acid, 2,6-dibromo-3-hydroxy, with its CAS number 91659-29-9, is a versatile compound with promising applications across multiple disciplines. Its unique chemical structure continues to inspire innovative research directions aimed at harnessing its potential while ensuring sustainable practices throughout its lifecycle.

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